3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the formamido and propanamido groups.
3-Amino-3-(4-chlorophenyl)propionic acid: Contains an amino group instead of the formamido group.
Uniqueness
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H15ClN2O4 |
---|---|
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19) |
InChI-Schlüssel |
PZDJVXUUCQBQKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.